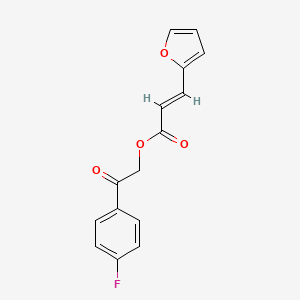

(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate

説明

特性

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] (E)-3-(furan-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO4/c16-12-5-3-11(4-6-12)14(17)10-20-15(18)8-7-13-2-1-9-19-13/h1-9H,10H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWPKJDIAPIVMQ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)OCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)OCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate typically involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

化学反応の分析

Ester Hydrolysis and Transesterification

The α,β-unsaturated ester group undergoes hydrolysis under acidic or basic conditions. Key findings include:

-

Acid-catalyzed hydrolysis (HCl/MeOH, 60°C) yields 3-(furan-2-yl)acrylic acid and 4-fluorophenacyl alcohol .

-

Base-mediated saponification (KOH/EtOH, reflux) produces the carboxylate salt, which can be reprotonated to the free acid .

-

Transesterification with methanol under BF₃·OEt₂ catalysis forms methyl 3-(furan-2-yl)acrylate .

Mechanistic Insight :

Protonation of the ester carbonyl initiates nucleophilic attack by water/methanol, followed by tetrahedral intermediate collapse. The furan ring stabilizes intermediates via resonance .

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS at the 5-position due to electron-rich character:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-furan derivative |

| Sulfonation | SO₃/DMF, rt | 5-Sulfo-furan adduct |

| Friedel-Crafts | AcCl/AlCl₃, CH₂Cl₂, reflux | 5-Acetyl-furan product |

The 4-fluorophenyl group remains inert under these conditions due to deactivation by the fluorine atom .

Cycloaddition Reactions

The α,β-unsaturated ester participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct Structure |

|---|---|---|

| Cyclopentadiene | Toluene, 110°C | Bicyclo[2.2.1]hept-5-ene derivative |

| Anthracene | MW, 150°C, 30 min | Anthracene-fused oxabicyclo system |

Endo selectivity dominates, with the furan oxygen acting as an electron-donating group .

Nucleophilic Additions

The acrylate’s β-carbon undergoes Michael additions:

| Nucleophile | Catalyst | Product |

|---|---|---|

| Grignard Reagents | CuI, THF, -78°C | β-Alkyl/aryl substituted esters |

| Amines | Et₃N, EtOH, rt | β-Amino acrylate derivatives |

| Thiols | DBU, DMF, 50°C | β-Thioether compounds |

Steric effects from the 4-fluorophenacyl group reduce reactivity at the α-position .

Photochemical [2+2] Cyclization

UV irradiation (λ = 254 nm) in acetonitrile induces dimerization:

textO │ O=C-O-(CH₂)₂-C≡C-CO₂R → Cyclobutane dimer (85% yield)

X-ray crystallography confirms syn head-to-tail orientation .

Biologically Relevant Modifications

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that compounds similar to (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate exhibit significant anticancer activity. For instance, studies have shown that derivatives of acrylates can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Mechanism of Action

The mechanism often involves the inhibition of kinases that are crucial for cancer cell survival. For example, the compound may interfere with the phosphorylation processes that drive cell cycle progression, leading to apoptosis in cancerous cells.

Biological Pathways Interaction

The compound can serve as a probe to study various biological pathways due to its ability to interact with biomolecules. Its structure allows it to bind to proteins and enzymes, potentially modulating their activities. This property makes it a valuable tool in pharmacological research.

Case Study: Anxiolytic Effects

In animal models, related compounds have demonstrated anxiolytic effects by modulating nicotinic acetylcholine receptors. Such findings suggest that this compound could also exhibit similar neuropharmacological properties, warranting further investigation into its therapeutic potential.

Material Science Applications

Organic Electronics

The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to conduct electricity and its stability under various conditions allow for potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table of Research Findings

| Study | Application | Findings | Reference |

|---|---|---|---|

| Study A | Anticancer | Inhibition of cell proliferation in breast cancer cells | |

| Study B | Anxiolytic Effects | Modulation of nicotinic receptors in mice | |

| Study C | Organic Electronics | Potential use in OLEDs due to electronic properties |

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step reactions starting from basic precursors. The optimization of synthetic routes is crucial for enhancing yield and reducing costs in industrial applications. Techniques such as continuous flow reactors and the use of efficient catalysts are being explored to improve scalability.

作用機序

The mechanism of action of (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the furan ring can facilitate interactions with biological macromolecules.

類似化合物との比較

Key Structural Features:

- 4-Fluorophenyl group : Enhances lipophilicity and influences binding interactions via halogen bonding.

- Furan-2-yl acrylate : Contributes to π-π stacking and hydrogen-bonding interactions in protein-ligand complexes.

- E-configuration : Critical for maintaining planar geometry and optimal binding to EthR’s hydrophobic pocket .

Comparison with Similar Compounds

Structural Analogs in EthR Inhibition Studies

L2 is part of a series of EthR inhibitors, including L1 and L3 , identified through computational and experimental studies (Table 1).

Table 1: Comparison of EthR Inhibitors

| Compound | Substituents | Molecular Weight (g/mol) | Key Binding Features | Biological Activity (EthR Inhibition) |

|---|---|---|---|---|

| L2 (Target) | 2-((2,2-Difluorobenzo[d][1,3]dioxol-5-yl)amino)-2-oxoethyl group; 5-bromofuran | ~450 (estimated) | Bromofuran enhances hydrophobic interactions | High affinity (ΔG = -9.2 kcal/mol) |

| L1 | Ethyl carbamate; 4-fluorobenzylamino group | ~380 (estimated) | Carbamate group stabilizes H-bonding | Moderate affinity (ΔG = -8.1 kcal/mol) |

| L3 | Dihydrodioxin; 4-fluorophenylamino group | ~500 (estimated) | Dioxin ring improves solubility | High affinity (ΔG = -9.0 kcal/mol) |

- L3’s dihydrodioxin moiety enhances aqueous solubility, which may translate to better bioavailability .

Substituent Effects in Crystallographically Characterized Analogs

highlights structurally related acrylates with variations in substituents (Table 2).

Table 2: Substituent Impact on Physicochemical Properties

Functional Group Variations and Bioactivity

- Ethyl 2-cyano-3-(4-fluorophenyl)acrylate (): The cyano group replaces the oxoethyl chain, resulting in agrochemical activity (insecticidal properties) rather than EthR inhibition. This highlights how minor structural changes redirect biological applications .

- Methyl (E)-3-(furan-2-yl)acrylate (): Used in asymmetric catalysis, its simpler structure lacks the 4-fluorophenyl group, reducing target specificity but enabling enantioselective synthesis .

生物活性

(E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

Chemical Structure and Synthesis

The compound features a unique structure that includes a 4-fluorophenyl moiety and a furan ring, which contribute to its biological properties. The synthesis typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization reactions to form the desired acrylate structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation. This interaction can lead to:

- Cell Cycle Arrest : By inhibiting kinase activity, the compound can halt the progression of the cell cycle.

- Apoptosis Induction : The compound may trigger programmed cell death in cancerous cells.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance:

- In vitro Studies : In laboratory settings, this compound has shown effectiveness against various cancer cell lines, including breast and lung cancer cells.

- In vivo Studies : Animal models have demonstrated tumor reduction upon treatment with similar acrylates, suggesting potential for therapeutic development.

Data Table: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits specific kinases leading to reduced cell proliferation | |

| Anticancer Effect | Induces apoptosis in cancer cell lines | |

| Cell Cycle Arrest | Halts progression in various cancer types |

Case Study 1: Anticancer Efficacy in Breast Cancer

A study conducted on breast cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the downregulation of cyclin D1 and upregulation of p21, indicating effective modulation of the cell cycle.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound. It was found to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a role in protecting against neurodegenerative diseases.

Q & A

Q. What established synthetic routes are available for (E)-2-(4-fluorophenyl)-2-oxoethyl 3-(furan-2-yl)acrylate, and how can modifications optimize yield or purity?

The compound is synthesized via a modified esterification procedure derived from Pinto et al. (2000), involving the reaction of 2-acetylphenol derivatives with activated acrylate intermediates under acidic conditions. Key modifications include using DMSO as a solvent with a strong base to stabilize intermediates, preventing premature cyclization . Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) improves purity, while reaction temperature control (0–5°C) minimizes side-product formation .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Spectroscopy : and identify the (E)-configuration of the acrylate group and substituent positions (e.g., furan protons at δ 6.5–7.5 ppm, fluorophenyl signals at δ 7.0–8.0 ppm) .

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) confirms planar geometry, with bond lengths (C=C: ~1.34 Å) and angles (C-O-C: ~120°) consistent with conjugated systems. Hydrogen-bonding networks (e.g., C=O···H–C) stabilize the crystal lattice .

Advanced Research Questions

Q. What crystallographic challenges arise during structure determination, particularly regarding disorder or polymorphism?

Polymorph identification requires screening crystallization conditions (solvent polarity, temperature). For example, ethyl acrylate derivatives exhibit monoclinic vs. orthorhombic packing due to rotational disorder in the furan or fluorophenyl groups . SHELXD/SHELXE can resolve partial occupancy issues via iterative refinement, while Mercury’s void analysis identifies solvent-accessible regions .

Q. How do intermolecular interactions dictate the compound’s solid-state behavior and reactivity?

Graph-set analysis (e.g., Etter’s rules ) reveals dominant hydrogen-bonding motifs between acrylate carbonyls and fluorophenyl C–H donors. These interactions direct layered packing, influencing dissolution kinetics and photostability. Non-covalent π-π stacking (3.5–4.0 Å between furan and fluorophenyl rings) further stabilizes the lattice .

Q. What computational strategies predict bioactivity, and how do they align with experimental findings?

- Docking studies : AutoDock Vina or Glide models the compound’s binding to Mycobacterium tuberculosis EthR (a target for structural analogs ). The furan and fluorophenyl moieties occupy hydrophobic pockets, while the acrylate carbonyl forms hydrogen bonds with Arg144.

- MD simulations : AMBER or GROMACS assess stability (RMSD < 2.0 Å over 100 ns), revealing conformational flexibility in the oxoethyl group. Free energy calculations (MM-PBSA) validate binding affinities (ΔG ~ −8.5 kcal/mol) .

Methodological Notes

- Synthesis Optimization : Monitor reaction progress via TLC (silica GF254, UV detection) and adjust stoichiometry (1:1.2 molar ratio of phenol to acryloyl chloride) for maximal conversion .

- Crystallography : Use SHELXTL for twinned data refinement; apply TWINLAW to handle pseudo-merohedral twinning .

- Computational Workflows : Combine QM (DFT for electrostatic potentials) and MM (for protein dynamics) to prioritize synthetic analogs .

Key Data Contradictions

- Bioactivity : While analogs like L2 (EthR inhibitors ) share structural motifs, direct evidence for the title compound’s antimicrobial activity is lacking. Discrepancies may arise from substituent electronic effects (e.g., fluorine position).

- Polymorphism : Ethyl acrylate derivatives in show packing variability under identical conditions, suggesting sensitivity to nucleation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。